molecular formula C18H12N4O2S B13376944 11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile

11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile

Cat. No.: B13376944
M. Wt: 348.4 g/mol
InChI Key: UGODGHGGQBLSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile is a complex heterocyclic compound. It is part of the thienopyridine family, which is known for its diverse biological activities and pharmaceutical properties

Properties

Molecular Formula

C18H12N4O2S

Molecular Weight

348.4 g/mol

IUPAC Name

11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile

InChI

InChI=1S/C18H12N4O2S/c1-2-24-17-11(8-19)12(10-6-4-3-5-7-10)13-14-15(25-18(13)22-17)16(23)21-9-20-14/h3-7,9H,2H2,1H3,(H,20,21,23)

InChI Key

UGODGHGGQBLSHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=O)NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.

    Reduction: Reduction reactions can alter the compound’s electronic properties, affecting its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile stands out due to its unique combination of functional groups and tricyclic structure.

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